molecular formula C9H9ClO3 B8561088 3-Chloro-2,6-dimethoxybenzaldehyde

3-Chloro-2,6-dimethoxybenzaldehyde

Cat. No.: B8561088
M. Wt: 200.62 g/mol
InChI Key: FMYBNVNGYYJAGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2,6-dimethoxybenzaldehyde is a useful research compound. Its molecular formula is C9H9ClO3 and its molecular weight is 200.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

IUPAC Name

3-chloro-2,6-dimethoxybenzaldehyde

InChI

InChI=1S/C9H9ClO3/c1-12-8-4-3-7(10)9(13-2)6(8)5-11/h3-5H,1-2H3

InChI Key

FMYBNVNGYYJAGH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)OC)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of commercially available 2,6-dimethoxybenzaldehyde (3.000 g; 18.10 mmol) in DCM (12 ml) was treated dropwise with a solution of sulfuryl dichloride SO2Cl2 (2.437 g; 18.10 mmol) in DCM (9 ml), and the resulting mixture was heated to 50° C., under nitrogen, for 30 min. After cooling to rt, water was added and the separated aq. layer was further extracted with DCM. The mixed organic layers were washed with brine, dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure. Purification by FC (heptane/AcOEt=3/1) afforded 3-chloro-2,6-dimethoxybenzaldehyde as a colorless solid. LC-MS (conditions A): tR=0.67 min.; [M+H]+: 201.03 g/mol.
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
sulfuryl dichloride SO2Cl2
Quantity
2.437 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.